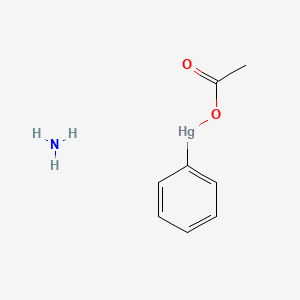

Phenylmercuric ammonium acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylmercuric ammonium acetate (PMAA) is an organomercurial compound with the chemical formula C₆H₅Hg·NH₄OOCCH₃. It is primarily utilized as a fungicide, herbicide, and preservative in agricultural, industrial, and pharmaceutical applications . Despite its organic mercury classification, PMAA exhibits toxicity profiles akin to inorganic mercury compounds, causing acute effects such as cardiovascular collapse, gastrointestinal distress, and neurotoxicity . Its preservative applications include use in eye cosmetics, shampoos, and topical pharmaceuticals, often at concentrations of 0.002–0.005% . PMAA’s mechanism of action involves competitive inhibition of proteases and disruption of microbial enzymatic pathways, as demonstrated in studies targeting SARS-CoV-2 main protease (Mpro) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylmercuric ammonium acetate can be synthesized through the reaction of phenylmercuric acetate with ammonium acetate. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to remove impurities .

Chemical Reactions Analysis

Enzymatic Decomposition Pathways

Mercury-resistant Pseudomonas species degrade phenylmercuric ammonium acetate via an inducible enzyme system. Key components include:

-

Glucose dehydrogenase (GDH) and arabinose dehydrogenase (ADH) for NAD/NADP reduction.

-

Cytochrome c as an electron carrier.

Table 1: Enzyme System Requirements for PMA Decomposition

| Component Omitted | Residual Activity (%) |

|---|---|

| Complete System | 100 |

| Decomposing Enzyme | 0 |

| Cytochrome c | 22 |

| GDH/Glucose/NAD | 5 |

| ADH/Arabinose/NADP | 8 |

The decomposition releases elemental mercury (Hg⁰) and benzene , detected via atomic absorption spectrophotometry and gas chromatography .

Metabolic Transformations in Organisms

In rats and chicks, this compound is rapidly absorbed and metabolized:

-

Primary Route : Biliary excretion with inorganic mercury accumulation in the liver and kidneys .

-

Excretion Form : >95% as inorganic mercury, not the parent compound .

Effect of Chelating Agents :

-

2,3-Dimercaprol (BAL) redistributes mercury from tissues to blood and kidneys, altering toxicity profiles .

Microbial Biodegradation

Mercury-resistant bacteria in estuarine environments degrade this compound into Hg⁰ vapor and benzene . Isolate Pseudomonas sp. 244 showed 53.7% degradation over 4 days, compared to <3% for non-resistant strains .

Soil and Plant Interactions

-

Soil Residues : Up to 0.2 ppm Hg in soils beneath treated plants vs. 0.05 ppm in untreated soils .

-

Plant Translocation : Mercury residues detected in apple flesh (0.24 ppm) and bark (4 ppm after repeated treatments) .

Reactivity with Thiols

This compound reacts with thiol-containing compounds (e.g., thioglycolate), facilitating Hg-C bond cleavage. This reaction is critical in enzymatic assays, where 0.5 mM thioglycolate enhances decomposition rates by 40% .

Stability Under Physiological Conditions

The compound undergoes pH-dependent hydrolysis:

Scientific Research Applications

Phenylmercuric ammonium acetate has diverse applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Historically used as a preservative in ophthalmic solutions and other pharmaceutical formulations.

Industry: Utilized as a fungicide in agriculture and as a preservative in paints and coatings.

Mechanism of Action

The antimicrobial activity of phenylmercuric ammonium acetate is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymatic functions. The mercury atom interacts with thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the death of microbial cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Properties

Organomercurials share a general structure R-Hg-X, where R is an organic radical (aryl, alkyl, or alkoxyalkyl) and X is an anionic group (e.g., acetate, chloride, salicylate). PMAA belongs to the arylmercurial subgroup (R = phenyl). Key structural analogs include:

Structural Impact : The anionic group (X) dictates solubility, stability, and bioavailability. For example, acetate derivatives like PMAA are more water-soluble than chloride analogs, enhancing their utility in liquid formulations .

Enzyme Inhibition

PMAA and related organomercurials inhibit viral proteases and microbial enzymes by binding to cysteine residues. Comparative inhibition constants (Kᵢ) against SARS-CoV-2 Mpro:

| Compound | Kᵢ (mM) | Mechanism |

|---|---|---|

| Phenylmercuric acetate | 0.7 | Competitive inhibitor |

| Thimerosal | 2.4 | Competitive inhibitor |

| Hexachlorophene | 13.7 | Non-competitive |

PMAA demonstrates superior inhibitory potency, likely due to its optimal balance of hydrophobicity and mercury reactivity .

Fungicidal Efficacy

In antifungal assays against Trichoderma viride and Aspergillus spp., PMAA showed moderate sporicidal activity but was outperformed by poly-chlorinated pyrimidines (Table 2 in ). Notably, mercury-containing compounds like mercuric chloride exhibited broader toxicity but lacked selectivity .

Toxicity Profiles

All organomercurials pose significant toxicity risks, but their effects vary by structure:

PMAA’s acute toxicity resembles inorganic mercury, but its biodegradability by specific bacterial lyases (e.g., organomercurial hydrolase) reduces environmental persistence compared to methylmercury .

Environmental and Metabolic Fate

- PMAA: Degraded constitutively by Bacillus pasteurii DR2 via organomercurial lyase, releasing Hg²⁺, which is subsequently reduced to volatile Hg⁰ .

- Ethylmercuric chloride: Requires organomercurial hydrolase with Kₘ = 0.56 µM, indicating higher enzymatic affinity than PMAA (Kₘ = 0.24 µM and >200 µM for dual binding sites).

- Phenylmercuric chloride : Less studied but shows slower degradation rates due to chloride’s lower electronegativity compared to acetate.

Regulatory and Application Differences

PMAA remains niche in preservatives due to its balanced efficacy-toxicity ratio, whereas methylmercury derivatives are largely obsolete due to severe ecological impacts.

Q & A

Basic Research Questions

Q. What are the recommended exposure limits for phenylmercuric ammonium acetate in laboratory settings?

The NIOSH recommended airborne exposure limit (REL) and ACGIH threshold limit value (TLV) for aryl mercury compounds (measured as mercury) are both 0.1 mg/m³. NIOSH specifies this limit should not be exceeded at any time, while ACGIH averages it over an 8-hour work shift. Researchers must use real-time air monitoring and enforce strict PPE protocols (e.g., fume hoods, respirators) to comply with these standards .

Q. How should this compound be safely stored to prevent reactive hazards?

Store the compound away from oxidizing agents (e.g., chlorates, peroxides), strong acids/bases (e.g., HCl, NaOH), ammonia, and reducing agents (e.g., lithium hydrides). Use inert, airtight containers in cool, dry environments. Incompatible substances can trigger explosive reactions or toxic gas release (e.g., sulfur dioxide from thiosulfate reactions) .

Q. What role does this compound play in soil urea analysis?

It acts as a urease inhibitor in 2M KCl extraction buffers (5 mg/L concentration), preventing enzymatic degradation of urea during soil sample processing. This preserves urea integrity for colorimetric determination using diacetyl monoxime and thiosemicarbazide .

Q. What first-aid measures are critical for accidental dermal exposure?

Immediately remove contaminated clothing and wash skin with soap and water for 15 minutes. Seek medical evaluation for potential mercury poisoning symptoms (e.g., metallic taste, tremors). Skin allergy or graying may develop with repeated exposure, necessitating allergist consultation .

Advanced Research Questions

Q. How does this compound interact with sulfides in experimental settings?

In ammonium hydroxide-ammonium acetate solutions, it reacts with hydrogen sulfide or alkali sulfides to form phenylmercuric sulfide—a white amorphous precipitate. This compound decomposes in chloroform or under heat (108°C), releasing mercuric sulfide and mercury diphenyl. Such reactions are critical in synthesizing organomercury derivatives .

Q. What methodologies optimize this compound concentrations in extraction buffers to minimize analytical interference?

Adamsen et al. (1985) demonstrated that 5 mg/L in 2M KCl effectively preserves ammonium, nitrate, and nitrite in soil extracts without interfering with salicylate-isocyanurate or Cu²⁺/Cd reduction column assays. Higher concentrations may inhibit nitrate reduction, requiring validation via spike-recovery tests .

Q. How do bacterial transposons confer resistance to this compound?

Certain Pseudomonas fluorescens strains harbor translocatable genetic elements (TGEs) encoding enzymatic decomposition pathways. Cell-free extracts with glucose, NAD(P), and thioglycolate degrade phenylmercuric acetate to benzene at pH ~6, mediated by mercury-resistant mer operons. This resistance complicates bioremediation studies .

Q. What decomposition products form during incineration or combustion of this compound?

Combustion releases toxic gases, including mercury vapor and carbon monoxide. In controlled thermal decomposition (200°C), it produces mercury diphenyl and sulfur dioxide when reacted with thiosulfates. Researchers must use scrubbers and mercury traps in waste disposal systems .

Q. How does this compound compare to other mercurials in antifungal efficacy studies?

In agricultural formulations, it exhibits broader-spectrum fungicidal activity compared to methoxyethyl mercury acetate (MEMA) but requires co-application with dithiocarbamates (e.g., mancozeb) for synergistic control of Phycomycetes. Dose-response assays should account for phytotoxicity thresholds in crops .

Q. What analytical techniques differentiate this compound from other organomercury compounds in biological samples?

Gas-liquid chromatography (GLC) identifies decomposition products like benzene, while colorimetric methods (e.g., N-(1-naphthyl)-ethylenediamine dihydrochloride) detect residual nitrate/nitrite in extracts. For tissue samples, ICP-MS quantifies mercury speciation with <1 ppb detection limits .

Q. Methodological Notes

- Toxicity Monitoring : Regular biomonitoring (e.g., urinary mercury levels, neurological exams) is mandatory for researchers handling this compound. Reference OSHA 29 CFR 1910.1020 for exposure records .

- Waste Disposal : Treat residuals as hazardous waste (EPA D003 code). Neutralize with activated carbon or sulfide precipitation before EPA-approved incineration .

Properties

CAS No. |

34604-38-1 |

|---|---|

Molecular Formula |

C8H11HgNO2 |

Molecular Weight |

353.77 g/mol |

IUPAC Name |

acetyloxy(phenyl)mercury;azane |

InChI |

InChI=1S/C6H5.C2H4O2.Hg.H3N/c1-2-4-6-5-3-1;1-2(3)4;;/h1-5H;1H3,(H,3,4);;1H3/q;;+1;/p-1 |

InChI Key |

LPDJEBDOSVRHKE-UHFFFAOYSA-M |

Canonical SMILES |

CC(=O)O[Hg]C1=CC=CC=C1.N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.